Ammonium

Vue d'ensemble

Description

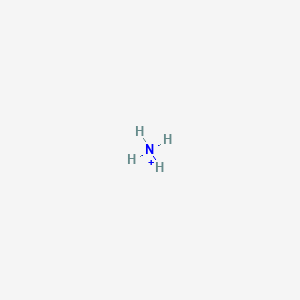

L’ion ammonium est un cation polyatomique de formule chimique NH₄⁺. Il est formé par la protonation de l’ammoniac (NH₃), où un ion hydrogène (H⁺) est ajouté à l’ammoniac. Cet ion joue un rôle clé dans divers processus biologiques et chimiques et se retrouve couramment dans de nombreux composés, y compris les sels d’this compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’ion ammonium peut être synthétisé par réaction de l’ammoniac avec des acides. Par exemple, lorsque l’ammoniac réagit avec l’acide chlorhydrique, du chlorure d’this compound est formé : [ \text{NH}3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]

Méthodes de production industrielle

Industriellement, l’ion this compound est produit en combinant de l’ammoniac avec du gaz chlorure d’hydrogène ou de l’acide chlorhydrique en solutions aqueuses. Cette méthode est largement utilisée pour produire du chlorure d’this compound, qui est un sel d’this compound courant {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions

L’ion ammonium subit diverses réactions chimiques, notamment :

Oxydation : L’ion this compound peut être oxydé pour former de l’azote gazeux et de l’eau.

Réduction : Il peut être réduit pour former de l’ammoniac.

Substitution : L’ion this compound peut participer à des réactions de substitution pour former différents sels d’this compound.

Réactifs et conditions courantes

Oxydation : En présence de puissants agents oxydants comme le permanganate de potassium, l’ion this compound peut être oxydé.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent réduire l’ion this compound en ammoniac.

Substitution : L’ion this compound réagit avec divers acides pour former les sels d’this compound correspondants.

Principaux produits

Oxydation : Azote gazeux et eau.

Réduction : Ammoniac.

Substitution : Sels d’this compound comme le chlorure d’this compound, le sulfate d’this compound, etc.

Applications de la recherche scientifique

L’ion this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé dans la synthèse de divers composés et comme réactif en chimie analytique.

Biologie : Joue un rôle crucial dans le métabolisme de l’azote chez les plantes et les animaux.

Médecine : Utilisé dans les produits pharmaceutiques, en particulier dans les expectorants et les diurétiques.

Industrie : Employé dans les engrais, les agents de nettoyage et comme réfrigérant

Applications De Recherche Scientifique

Agricultural Applications

Fertilizers : Approximately 80% of the ammonia produced globally is utilized in the manufacture of fertilizers. Ammonium sulfate and this compound nitrate are common fertilizers that provide essential nitrogen to plants, promoting growth and enhancing crop yields .

Soil Health : this compound compounds help improve soil structure and fertility. They play a crucial role in the nitrogen cycle, where they are converted into nitrates by nitrifying bacteria, making nitrogen available to plants .

Pharmaceutical Applications

Drug Formulation : this compound salts are used in various pharmaceutical formulations. For example, this compound chloride is utilized as an expectorant in cough syrups to help clear mucus from the airways .

Antimicrobial Agents : Quaternary this compound compounds (QACs) are increasingly being employed for their antimicrobial properties in dental materials and other medical applications. They have shown effectiveness in preventing oral diseases and are being explored for use in smart materials and nanoparticle formulations .

Environmental Applications

Water Treatment : this compound compounds are used as coagulants in water purification processes. They help remove impurities by facilitating the aggregation of suspended particles .

Air Quality Management : Ammonia is utilized to reduce nitrogen oxide emissions from combustion sources such as industrial boilers and power generators. This application is vital for mitigating air pollution and improving environmental health .

Industrial Applications

Catalysis : this compound compounds serve as catalysts in various chemical reactions. Recent advancements include the development of novel catalysts that enhance ammonia synthesis efficiency, crucial for both agricultural and chemical industries .

Cleaning Agents : QACs are widely used in cleaning products due to their ability to kill bacteria and viruses. Their usage has surged during the COVID-19 pandemic as effective disinfectants .

Case Study 1: this compound in Agriculture

A study conducted on the effects of this compound sulfate on crop yield showed a significant increase in wheat production when applied at optimal rates. The research highlighted that this compound sulfate not only provided nitrogen but also improved soil pH levels, enhancing nutrient availability.

Case Study 2: Antimicrobial Properties of QACs

Research published in Environmental Science & Technology examined the effectiveness of quaternary this compound compounds against various pathogens in healthcare settings. The findings indicated that these compounds significantly reduced microbial load on surfaces, suggesting their potential for widespread use in infection control strategies .

Data Tables

| Application Area | Specific Compound | Functionality |

|---|---|---|

| Agriculture | This compound sulfate | Fertilizer for nitrogen supply |

| Pharmaceuticals | This compound chloride | Expectorant in cough syrups |

| Environmental Science | This compound hydroxide | Water treatment coagulant |

| Industrial Cleaning | Quaternary this compound compounds | Antimicrobial agents |

Mécanisme D'action

L’ion ammonium exerce ses effets par divers mécanismes :

Équilibre acido-basique : Dans le corps humain, l’ion this compound contribue à maintenir l’équilibre acido-basique en agissant comme tampon.

Métabolisme de l’azote : Chez les plantes, l’ion this compound est une source d’azote clé, absorbé par les racines et assimilé en acides aminés et en autres composés azotés

Comparaison Avec Des Composés Similaires

Composés similaires

Ammoniac (NH₃) : Un gaz qui peut être protoné pour former l’ion ammonium.

Ion potassium (K⁺) : Se comporte chimiquement de manière similaire à l’ion this compound en raison de sa taille similaire.

Unicité

Ion this compound vs. ammoniac : L’ion this compound est la forme protonée de l’ammoniac et est plus stable en solutions aqueuses.

Ion this compound vs. ion potassium : Alors que les deux ions sont similaires en taille et en comportement, l’ion this compound est unique en sa capacité à participer au métabolisme de l’azote et à l’équilibre acido-basique.

Activité Biologique

Ammonium, represented chemically as , plays a crucial role in various biological processes across different organisms. Its biological activity is primarily linked to its function as a nitrogen source, its role in metabolic pathways, and its antimicrobial properties. This article explores the biological activity of this compound compounds, particularly focusing on novel this compound salts and their applications in antimicrobial and antioxidant activities.

1. This compound Transport Mechanisms

The transport of this compound across cellular membranes is facilitated by proteins from the Amt/Mep/Rh superfamily. These transporters are essential for maintaining nitrogen balance in cells and mitigating ammonia toxicity. The exchange of this compound is critical for various physiological processes, including:

- Selective Transport : this compound transporters facilitate the movement of and ammonia () across membranes.

- pH Regulation : The uptake of this compound can influence intracellular pH levels due to its weak acid properties, affecting cellular metabolism and function .

2. Antimicrobial Activity of this compound Salts

Recent studies have highlighted the antimicrobial potential of novel this compound salts. A series of twenty-three multifunctional this compound salts were synthesized and tested for their biological activity. Key findings include:

- Microbial Inhibition : The compounds exhibited significant antimicrobial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.70 μM |

| Escherichia coli | 0.70 μM |

| Candida albicans | 0.70 μM |

- Antioxidant Properties : The most active compounds demonstrated antioxidant activity at concentrations of 0.25 and 0.50 mM without exhibiting cytotoxic effects on human cell lines (WI-38 and Chang liver) at concentrations up to 11.3 μM .

3.1 Eutrophic Estuary Studies

A study conducted in the Jiulong River Estuary revealed insights into the biological transformation of this compound and urea under eutrophic conditions:

- Oxidation Dynamics : The study utilized isotope tracer techniques to assess the uptake and oxidation rates of this compound compared to urea.

- Findings : Results indicated that ammonia oxidation predominated over urea oxidation, especially in dark conditions, highlighting the preference of microorganisms for this compound as a nitrogen source .

3.2 Quaternary this compound Salts

Quaternary this compound salts (QAS) have been extensively studied for their broad-spectrum biological activities:

- Biocidal Effects : QAS exhibit algistatic, bacteriostatic, and fungistatic properties, making them valuable in agricultural and pharmaceutical applications.

- Mechanism of Action : Their efficacy is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis and death .

4. Conclusion

This compound compounds, particularly novel this compound salts, demonstrate significant biological activity with potential applications in antimicrobial therapies and antioxidant treatments. Ongoing research into their mechanisms of action and broader ecological impacts will further elucidate their roles in both health and environmental contexts.

Q & A

Basic Research Questions

Q. How can researchers accurately measure the thermodynamic properties of ammonium salts (e.g., NH₄Cl) during dissolution in aqueous solutions?

Methodological Answer: Use calorimetry to quantify enthalpy changes (ΔH) and conduct conductivity experiments to determine solubility equilibria. For precise results, ensure controlled temperature conditions (±0.1°C) and standardized reagent purity. Replicate experiments to assess reproducibility, and compare data with computational models (e.g., COSMO-RS) to validate findings .

Q. What experimental protocols are recommended for synthesizing this compound-based coordination compounds?

Methodological Answer: Employ ligand-exchange reactions under inert atmospheres (e.g., N₂ glovebox) to prevent oxidation. Characterize products using X-ray crystallography and FT-IR spectroscopy. Adjust pH (4–6) to stabilize NH₄⁺ coordination, and monitor reaction progress via UV-Vis spectroscopy for real-time analysis .

Q. How should researchers address discrepancies in reported pKa values for this compound ions in aqueous systems?

Methodological Answer: Conduct potentiometric titrations at ionic strengths matching literature conditions (e.g., 0.1 M KCl). Cross-validate with spectroscopic methods (e.g., NMR pH titrations) and account for temperature effects. Use high-purity buffers and calibrate electrodes daily to minimize instrumental drift .

Q. What are the best practices for sourcing and validating this compound-related data from public databases?

Methodological Answer: Prioritize databases with peer-reviewed entries (e.g., PubChem, HMDB) and cross-reference CAS Registry Numbers (e.g., 14798-03-9 for NH₄⁺). Verify experimental parameters (e.g., temperature, solvent) and check for updates in version-controlled repositories like EPA DSSTox .

Q. How can researchers minimize pre-analytical errors in ammonia quantification from biological samples?

Methodological Answer: Collect samples in heparin-free tubes to avoid clotting artifacts. Centrifuge immediately (4°C, 3000 rpm) to separate plasma. Use enzymatic assays (e.g., glutamate dehydrogenase) with fluorometric detection to enhance sensitivity. Include internal standards (e.g., ¹⁵N-ammonia) to correct for matrix effects .

Advanced Research Questions

Q. What interdisciplinary approaches are needed to resolve contradictions in atmospheric ammonia source attribution (natural vs. anthropogenic)?

Methodological Answer: Combine isotopic fingerprinting (δ¹⁵N-NH₃) with regional air quality models (e.g., CMAQ). Deploy high-resolution sensors in agricultural and industrial zones for real-time emission tracking. Validate findings against satellite data (e.g., AIRS) to account for long-range transport .

Q. How can computational models improve predictions of this compound nitrate (NH₄NO₃) formation in particulate matter?

Methodological Answer: Integrate quantum mechanical calculations (e.g., DFT for reaction pathways) with thermodynamic models (e.g., ISORROPIA-II). Parameterize models using field data on relative humidity and NOₓ concentrations. Validate against aerosol mass spectrometry (AMS) datasets .

Q. What strategies are effective for developing selective ammonia sensors in complex environmental matrices?

Methodological Answer: Design fluorometric probes with pH-responsive moieties (e.g., dansyl derivatives) for dual-lifetime referencing. Test selectivity against interferants (e.g., amines, urea) using spiked samples. Optimize membrane permeability in sensor prototypes via Langmuir-Blodgett techniques .

Q. How should researchers design experiments to extrapolate toxicological data from this compound surrogates (e.g., NH₄Cl) to understudied compounds?

Methodological Answer: Use read-across methodologies with QSAR models to predict toxicity endpoints. Validate in vitro assays (e.g., zebrafish embryotoxicity) for high-throughput screening. Compare metabolite profiles (LC-MS/MS) to identify species-specific detoxification pathways .

Q. What statistical frameworks are optimal for reconciling conflicting datasets on this compound’s role in soil nitrogen cycling?

Methodological Answer: Apply mixed-effects models to account for spatial heterogeneity (e.g., soil pH gradients). Use Bayesian meta-analysis to weight studies by sample size and methodology rigor. Pair with stable isotope probing (¹³C-NH₄⁺) to trace microbial assimilation pathways .

Propriétés

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.